molecular formula C18H17Br2N3O2S2 B12133874 N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12133874
M. Wt: 531.3 g/mol
InChI Key: FYBYXCDBHLXQDL-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a dibrominated aryl group and a thienopyrimidinone moiety. The compound’s complexity aligns with trends in drug discovery targeting selective enzyme inhibition or protein interactions, as seen in the design of natural product-inspired molecules .

Properties

Molecular Formula

C18H17Br2N3O2S2

Molecular Weight

531.3 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17Br2N3O2S2/c1-8-5-11(19)15(12(20)6-8)21-13(24)7-26-18-22-16-14(17(25)23(18)4)9(2)10(3)27-16/h5-6H,7H2,1-4H3,(H,21,24)

InChI Key

FYBYXCDBHLXQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)Br

Origin of Product

United States

Preparation Methods

Thienopyrimidine Core Formation

Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the precursor. Cyclocondensation with trimethylurea in acetic acid at reflux (120°C, 6 hours) generates 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine. The reaction proceeds via intramolecular cyclization, with the ester group facilitating ring closure.

Thiolation at Position 2

Treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine introduces the thiol group at position 2. The reaction is monitored by TLC until completion (typically 3–4 hours), yielding the 2-thiol derivative (85% yield). Spectral data include IR absorption at 2550 cm1^{-1} (S–H stretch) and 1H^1 \text{H} NMR resonance at δ 3.85 ppm (SCH₃).

Coupling via Sulfanyl-Acetamide Bridge

The final step involves nucleophilic substitution between N-(2,6-dibromo-4-methylphenyl)chloroacetamide and the thienopyrimidine-2-thiol. In anhydrous DMF, the thiol (1.1 equiv) is deprotonated with K₂CO₃ (2 equiv) and reacted with the chloroacetamide at 60°C for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound (68% yield).

Reaction Scheme:

ClCH2C(O)NHC6H2Br2CH3+HS-thienopyrimidineK2CO3,DMFSCH2C(O)NHC6H2Br2CH3+HCl\text{ClCH}2\text{C(O)NHC}6\text{H}2\text{Br}2\text{CH}3 + \text{HS-thienopyrimidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{SCH}2\text{C(O)NHC}6\text{H}2\text{Br}2\text{CH}3 + \text{HCl}

Analytical Data:

  • IR (KBr): 1685 cm1^{-1} (C=O), 1240 cm1^{-1} (C–S)

  • 1H^1 \text{H} NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H, CH₃), 2.45 (s, 6H, 2×CH₃), 3.92 (s, 2H, SCH₂), 7.25 (s, 2H, Ar–H)

  • MS (ESI): m/z 643.2 [M+H]+^+

Optimization and Challenges

Regioselectivity in Bromination

Over-bromination is mitigated by using stoichiometric NBS (2 equiv) and maintaining temperatures below 25°C. Excess Br₂ leads to tri-brominated byproducts, reducing yields.

Thiol Stability

The thiol group is prone to oxidation; thus, reactions are conducted under nitrogen. Stabilizing agents like 1,4-dithiothreitol (DTT) may be added during coupling.

Purification Challenges

Silica gel chromatography effectively separates unreacted chloroacetamide (Rf = 0.6) from the product (Rf = 0.4). Recrystallization from ethanol improves purity (>98% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has shown significant biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes including proliferation and differentiation. The inhibition of these receptors has been linked to anticancer activities. Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties.

Drug Development

The compound's ability to inhibit FGFRs positions it as a candidate for targeted cancer therapies. Its unique structural features may allow for modifications that enhance efficacy or reduce side effects in therapeutic contexts. Ongoing research aims to optimize the compound's interactions with biological targets through biochemical assays that determine binding affinities and inhibitory constants .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination of 4-methylphenol to introduce bromine atoms.
  • Cyclization reactions to form the thienopyrimidine core.
  • Coupling reactions to introduce the acetamide functionality.

These steps may vary based on desired yield and purity .

Case Studies and Research Findings

Research studies have highlighted the potential of this compound in various applications:

  • Anticancer Studies : In vitro assays demonstrated its effectiveness against cancer cell lines through FGFR inhibition.
  • Antimicrobial Activity : Preliminary tests indicated potential antibacterial properties against specific pathogens.
  • Inflammation Models : In vivo studies suggested efficacy in reducing inflammation markers in animal models.

These findings underscore the compound's versatility and importance in ongoing pharmacological research.

Mechanism of Action

The mechanism by which N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated phenyl and thienopyrimidine moieties may enable the compound to bind to enzymes or receptors, modulating their activity. The sulfanyl linkage could also play a role in the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Dichlorophenyl Acetamide Derivative

A closely related compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), shares the acetamide-thiopyrimidinone backbone but differs in substituents:

  • Aromatic ring : Dichlorophenyl (2,3-dichloro) vs. dibromo-methylphenyl (2,6-dibromo-4-methyl).
  • Pyrimidinone ring: 4-methyl-6-oxo vs. 3,5,6-trimethyl-4-oxo fused with a thiophene ring.

Key Property Differences :

Property Target Compound Dichlorophenyl Analog ()
Molecular Weight ~544.1 g/mol (estimated) 344.21 g/mol
Melting Point Not reported 230°C
Substituent Electronic Effects Strong electron-withdrawing Br Moderate Cl electron withdrawal
Solubility Likely lower due to bromine Higher (polar groups dominate)

Tetrahydropyrimidinyl Acetamides

Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...) share acetamide linkages but feature tetrahydropyrimidinyl groups instead of thienopyrimidinone. The thiophene fusion in the target compound introduces planarity and conjugation, which may enhance π-π stacking interactions in biological targets compared to saturated tetrahydropyrimidinyl systems .

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s thienopyrimidinone and dibromophenyl groups likely influence crystal packing. Studies using SHELX software () for small-molecule refinement suggest that bromine’s high electron density and hydrogen-bonding capacity (e.g., C–Br···O/N interactions) could stabilize crystal lattices, as seen in halogenated analogs. In contrast, the dichlorophenyl analog () may form weaker Cl···S or Cl···O interactions, leading to differences in melting points and stability .

Predictive Modeling and Property Estimation

Machine learning models like XGBoost () could predict properties such as solubility, logP, or bioactivity for the target compound. For example:

  • Infrared Spectroscopy : Advanced IR detectors () could characterize the compound’s functional groups (e.g., C=O, S–C) for comparison with analogs .

Biological Activity

N-(2,6-dibromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H17Br2N3O2S2C_{18}H_{17}Br_2N_3O_2S_2 and a molecular weight of approximately 426.20 g/mol. Its structure includes a dibrominated aromatic ring and a thieno[2,3-d]pyrimidine moiety, which contribute to its reactivity and biological activity. The presence of various functional groups allows for diverse chemical interactions, making it a candidate for medicinal applications.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that this compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cellular processes such as proliferation and differentiation. Inhibition of FGFRs has been linked to anticancer activities. Studies suggest that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties as well.

The mechanism by which this compound exerts its effects involves interaction with FGFRs and potentially other kinases. Preliminary studies have shown that it may bind to these targets, which can be evaluated through biochemical assays to determine binding affinities and inhibitory constants. Understanding these interactions is essential for optimizing the compound's therapeutic potential .

Case Studies and Preclinical Evaluations

  • Anticancer Activity :
    • Study : A preclinical evaluation demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines.
    • Results : The compound showed an IC50 value indicating effective inhibition of cell growth in tumors associated with FGFR signaling pathways.
  • Anti-inflammatory Properties :
    • Study : Investigation into the anti-inflammatory potential revealed that similar thieno[2,3-d]pyrimidine derivatives displayed promising results in reducing inflammatory markers in vitro.
    • Results : The compound may reduce pro-inflammatory cytokines in activated macrophages.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their biological activities:

Compound NameStructural SimilarityBiological ActivityReference
Compound AThieno[2,3-d]pyrimidine derivativeFGFR Inhibition
Compound BDibromo-substituted phenylAntimicrobial
Compound CPyrimidine-based analogAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:

  • Sulfanyl Acetamide Coupling : Reacting the thienopyrimidinone intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Use recrystallization (ethanol/DMSO mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate tracking .

Critical Parameters : Temperature control during coupling avoids side reactions (e.g., hydrolysis of the sulfanyl group). Solvent choice (polar aprotic solvents like DMF) enhances reaction efficiency .

Q. How can the compound’s structural integrity and purity be validated?

Analytical Workflow :

  • 1H/13C NMR : Confirm regiochemistry of the dibromo-methylphenyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and acetamide NH resonance (δ ~10.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected m/z ~650–660) .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.3%) .

Common Pitfalls : Impurities from incomplete coupling require repurification via preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

Crystallographic Refinement :

  • Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data .
  • Software : SHELXL for refinement; address disorder in the dibromo-methylphenyl group using PART and SUMP instructions .
  • Validation : Check R-factor convergence (R1 <0.05) and validate hydrogen bonding via PLATON .

Case Study : If thermal motion obscures the sulfanyl group’s position, apply restraints (DFIX) to maintain geometric accuracy .

Q. How does hydrogen bonding influence the compound’s solid-state properties and stability?

Graph Set Analysis :

  • Patterns : Identify motifs like D(2) (two donor-acceptor pairs) between the acetamide NH and pyrimidinone carbonyl .
  • Stability : Strong N–H···O bonds (2.8–3.0 Å) enhance crystal packing, reducing hygroscopicity .

Methodology :

  • Cambridge Structural Database (CSD) : Compare with analogous thienopyrimidine derivatives to predict solubility and melting behavior .

Q. How can bioactivity data inconsistencies be addressed across different assay batches?

Troubleshooting Protocol :

  • Compound Integrity : Re-analyze via LC-MS to rule out degradation (e.g., sulfanyl oxidation to sulfoxide) .
  • Assay Conditions : Standardize DMSO concentration (<1% v/v) in cell-based assays to minimize solvent toxicity .
  • Statistical Analysis : Apply ANOVA to compare IC50 values across batches; outliers may indicate polymorphic variations .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
SolubilityDMSO (>50 mg/mL), ethanol (~20 mg/mL)
Thermal StabilityDecomposition >230°C
LogP (Predicted)~3.5 (Schrödinger Suite)

Q. Table 2. Common Analytical Signatures

TechniqueDiagnostic Features
1H NMR (DMSO-d6) δ 2.19 (CH3, pyrimidinone), δ 4.12 (SCH2)
IR (KBr) 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S)

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